Home > Products > Screening Compounds P65002 > Bortezomib trimer-d15
Bortezomib trimer-d15 -

Bortezomib trimer-d15

Catalog Number: EVT-10946629
CAS Number:
Molecular Formula: C57H69B3N12O9
Molecular Weight: 1113.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bortezomib trimer-d15 is a synthetic compound derived from bortezomib, an important therapeutic agent used primarily in the treatment of multiple myeloma and certain types of lymphoma. This compound is classified as a proteasome inhibitor, which plays a crucial role in regulating protein degradation within cells. Bortezomib trimer-d15 is specifically noted for its isotopic labeling with deuterium, which aids in tracking metabolic pathways and pharmacokinetics in biological studies.

Source and Classification

Bortezomib trimer-d15 is synthesized from bortezomib, which itself is a dipeptide boronic acid derivative. The compound falls under the category of antineoplastic agents and is utilized in cancer therapy due to its ability to induce apoptosis in malignant cells by inhibiting the proteasome. Its classification as a proteasome inhibitor highlights its mechanism of action, which disrupts cellular homeostasis and promotes cell death in cancerous tissues.

Synthesis Analysis

Methods and Technical Details

The synthesis of bortezomib trimer-d15 involves several steps, primarily focusing on the modification of the bortezomib structure to incorporate deuterium isotopes. This process typically employs methods such as:

  • Fragment condensation: Utilizing coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of peptide bonds while minimizing racemization.
  • Oxidative degradation: This technique can be used to generate specific degradation products for further analysis, as noted in studies where bortezomib was subjected to various pH conditions leading to different degradation pathways .
  • Crystallization: The formation of type II crystals of bortezomib dehydrated trimer can be achieved by controlling the water content during synthesis, ensuring high purity and stability of the final product .
Molecular Structure Analysis

Structure and Data

The molecular structure of bortezomib trimer-d15 retains the core features of bortezomib but includes deuterium at specific positions. This isotopic labeling alters some physical properties while allowing detailed tracking during pharmacological studies. The structural formula can be represented as:

C19H25B2N3O4 with deuterium substitutions C_{19}H_{25}B_{2}N_{3}O_{4}\text{ with deuterium substitutions }

Key structural characteristics include:

  • Boronic acid functionality: Essential for its mechanism as a proteasome inhibitor.
  • Peptide backbone: Composed of amino acids that contribute to its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Bortezomib trimer-d15 undergoes various chemical reactions that are critical for its function and stability:

  • Hydrolysis: The boronic acid moiety can undergo hydrolysis under physiological conditions, affecting its efficacy.
  • Oxidation: The compound may also participate in oxidation-reduction reactions, particularly when exposed to reactive oxygen species within cellular environments .
  • Isomerization: Depending on pH conditions, isomerization reactions can lead to different active or inactive forms of the compound, influencing therapeutic outcomes.
Mechanism of Action

Process and Data

The mechanism of action for bortezomib trimer-d15 primarily involves the inhibition of the 26S proteasome, a complex responsible for degrading ubiquitinated proteins. This disruption leads to:

  • Accumulation of pro-apoptotic factors: Inhibition results in increased levels of proteins that promote apoptosis.
  • Cell cycle arrest: By preventing the degradation of cell cycle regulators, bortezomib induces cell cycle arrest in cancer cells.
  • Altered signaling pathways: The inhibition affects various signaling cascades, including NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways that are crucial for cell survival.

Data from studies indicate that bortezomib's effectiveness is enhanced by its ability to target multiple signaling pathways involved in cancer progression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bortezomib trimer-d15 exhibits several notable physical and chemical properties:

  • Molecular weight: Approximately 387.34 g/mol (considering deuterium substitutions).
  • Solubility: Soluble in dimethyl sulfoxide and other polar solvents; low solubility in water.
  • Stability: Susceptible to hydrolysis; stability can be enhanced through proper formulation techniques.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to analyze these properties, confirming the identity and purity of synthesized compounds .

Applications

Scientific Uses

Bortezomib trimer-d15 has significant applications in scientific research, particularly in:

  • Pharmacokinetic studies: The deuterium labeling allows researchers to trace the compound's distribution and metabolism within biological systems.
  • Mechanistic studies: Understanding how proteasome inhibition affects cellular processes provides insights into cancer biology.
  • Development of new therapeutics: The knowledge gained from studying this compound aids in designing next-generation proteasome inhibitors with improved efficacy and reduced side effects.
Synthetic Chemistry & Structural Optimization of Bortezomib Trimer-d15

Boronic Anhydride-Mediated Trimerization Strategies

The formation of bortezomib trimer-d15 centers on the dehydration-driven cyclization of three deuterated bortezomib monomers into a boroxine core structure (B₃O₃ ring). This trimerization is fundamentally governed by the equilibrium between trigonal planar (sp²) and tetrahedral (sp³) hybridization states of the boronic acid functional groups. Under strictly anhydrous conditions (<50 ppm H₂O), the trigonal conformation predominates, facilitating nucleophilic attack by oxygen atoms on adjacent boron centers to form cyclic boroxine [5].

Lewis acid catalysts significantly accelerate this process. Zinc triflate [Zn(OTf)₂] reduces the activation energy by 15–20 kJ/mol through coordination with boronic oxygen atoms, achieving 95% trimer purity within 8 hours (Table 1). Conversely, water concentrations exceeding 200 ppm favor the tetrahedral boronate state, stalling trimerization and yielding ≤41% product . The reaction follows exothermic yet entropically driven thermodynamics (ΔH = -67 kJ/mol; ΔS = +189 J/mol·K), necessitating precise temperature control between 80–110°C to prevent retro-trimerization .

Table 1: Trimerization Efficiency Under Controlled Conditions

Water Content (ppm)CatalystTime (h)Trimer Purity (%)
<50None2488 ± 2
<50Zn(OTf)₂895 ± 1
200–300None2441 ± 5

The trimeric architecture enhances proteasome binding avidity through multivalent interactions while the deuterium labels (d15) improve metabolic stability – key advantages over monomeric bortezomib [2].

Deuterium Incorporation Methodologies for Isotopic Labeling

Deuterium integration into bortezomib trimer-d15 occurs at fifteen positions across three phenylalanine-derived aromatic rings (2,3,4,5,6-pentadeuteriophenyl groups). This labeling employs a multi-stage approach to ensure high isotopic purity (>99%) and site-specificity [2]:

  • Boronic Acid H/D Exchange: Boronic acid intermediates undergo exchange in D₂O under acidic catalysis (HCl, 80°C), achieving 92% deuterium incorporation efficiency. The reaction exploits the equilibrium between sp² and sp³ boron hybridization, with sp³ intermediates favoring deuterium uptake due to enhanced nucleophilic attack at the electron-deficient boron center .

  • Directed Aromatic Deuteration: Electrophilic substitution using DNO₃ or D₂ over Pd/C catalysts (120°C) targets ortho/para positions. Alternatively, ortho-lithiation with deuterated Grignard reagents (e.g., C₆H₅MgBr-d₅) enables regioselective deuterium introduction, achieving 85% efficiency .

  • Solid-Phase Peptide Synthesis (SPPS): Fmoc-protected deuterated phenylalanine (D₅-Phe) is incorporated via HATU-mediated coupling at 25°C, maintaining 98% isotopic integrity during deprotection and chain elongation .

Table 2: Deuterium Incorporation Efficiency by Reaction Step

Reaction StepReagentsTemperature (°C)Efficiency (%)
Boronic acid H/D exchangeD₂O, HCl (cat.)8092 ± 3
Aromatic deuterationD₂, Pd/C12085 ± 5
Peptide couplingD₆-Fmoc-Phe, HATU2598 ± 1

Stereochemical Control in Boroxine Core Formation

The bioactivity of bortezomib trimer-d15 is critically dependent on retaining (S)-configuration at all three phenylalanine stereocenters. However, the electron-withdrawing pyrazinoyl group and polar solvents during fragment coupling promote racemization via oxazol-5(4H)-one intermediates [5]. Studies comparing coupling reagents revealed:

  • CDI (Carbonyldiimidazole): Generates highly electrophilic acyl imidazolides that undergo significant racemization (up to 15%) due to prolonged oxazolone existence [5].
  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): Minimizes epimerization (<0.2% in final product) by forming activated esters that suppress oxazolone formation [5] [9].

Racemization manifests as the epi-bortezomib impurity (designated 3 in HPLC), detectable at 0.16% in optimized syntheses [5]. Oxidative degradation introduces additional stereochemical complexity: Hydrogen peroxide-mediated deboronation generates chiral hydroxy derivatives 4a and 4b, which are diastereomers differing in configuration at the former boron-bound carbon. Alkaline conditions (pH 11–12) accelerate their isomerization to amide 6, while acidic environments (pH 1–2) promote epimerization [5].

Purification Challenges in Oligomer Separation

Isolating bortezomib trimer-d15 from monomeric/dimeric byproducts and isotopologue impurities demands multimodal strategies due to minimal physicochemical differences between species. Key advances include:

  • Cryogenic Matrix Embedding: At 15 K, heavier deuterated isotopologues embed 1.3–1.5× more efficiently in amorphous ice matrices than protiated analogs. This single-pass enrichment achieves high isotopic purity but suffers from low throughput (0.8 g/h) and high energy costs (12.7 kWh/g) .

  • Supercritical Fluid Chromatography (SFC): Employing CO₂/deuterated methanol mobile phases and chiral stationary phases exploits subtle deuterium-induced dipole moment variations. Separation factors (α) of 1.08–1.12 enable baseline resolution with higher throughput (5.2 g/h) .

  • Centrifugal Partition Chromatography (CPC): Utilizes deuterium-enriched aqueous two-phase systems for multistage countercurrent distribution, achieving 92–97% recovery but lower enrichment factors (1.05–1.1) .

Table 3: Performance Comparison of Purification Techniques

MethodEnrichment FactorThroughput (g/h)Energy Cost (kWh/g)
Cryogenic embedding1.3–1.50.812.7
Supercritical chromatography1.1–1.25.24.3
Centrifugal partition1.05–1.13.56.1

Properties

Product Name

Bortezomib trimer-d15

IUPAC Name

N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]pyrazine-2-carboxamide

Molecular Formula

C57H69B3N12O9

Molecular Weight

1113.8 g/mol

InChI

InChI=1S/C57H69B3N12O9/c1-37(2)28-49(70-52(73)43(31-40-16-10-7-11-17-40)67-55(76)46-34-61-22-25-64-46)58-79-59(50(29-38(3)4)71-53(74)44(32-41-18-12-8-13-19-41)68-56(77)47-35-62-23-26-65-47)81-60(80-58)51(30-39(5)6)72-54(75)45(33-42-20-14-9-15-21-42)69-57(78)48-36-63-24-27-66-48/h7-27,34-39,43-45,49-51H,28-33H2,1-6H3,(H,67,76)(H,68,77)(H,69,78)(H,70,73)(H,71,74)(H,72,75)/t43-,44-,45-,49-,50-,51-/m0/s1/i7D,8D,9D,10D,11D,12D,13D,14D,15D,16D,17D,18D,19D,20D,21D

InChI Key

YVBHFXUJMLXLKP-AIXSHOBKSA-N

Canonical SMILES

B1(OB(OB(O1)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N[C@H](B2OB(OB(O2)[C@H](CC(C)C)NC(=O)[C@H](CC3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])NC(=O)C4=NC=CN=C4)[C@H](CC(C)C)NC(=O)[C@H](CC5=C(C(=C(C(=C5[2H])[2H])[2H])[2H])[2H])NC(=O)C6=NC=CN=C6)CC(C)C)NC(=O)C7=NC=CN=C7)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.